molecular formula C10H8F6O2 B1331345 1,4-Bis(2,2,2-trifluoroethoxy)benzene CAS No. 66300-61-6

1,4-Bis(2,2,2-trifluoroethoxy)benzene

Cat. No. B1331345
CAS RN: 66300-61-6
M. Wt: 274.16 g/mol
InChI Key: ZHUBFESHPMGIDZ-UHFFFAOYSA-N
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Patent
US04642384

Procedure details

To a mixture of 4,367 kilograms (32.75 moles) of aluminum chloride and 8.8 liters of dichloromethane at 0° C. is added gradually a solution of 3,267 kilograms of 1,4-bis(2,2,2-trifluoroethoxy)benzene and 1.399 kilograms (13.7 moles) of acetic anhydride in 1.3 liters of dichloromethane. The reaction temperature is maintained at 5° to 10° C. while stirring the mixture for about 16 hours. The reaction mixture is then heated to its reflux temperature and maintained under reflux for 4 hours. The reaction mixture is then acidified with 8.76 kilograms of 10 percent hydrochloric acid. Ice is added to the mixture to maintain the temperature below 20° C. The organic layer is separated and the aqueous layers are extracted several times with dichloromethane. The organic layers are dried, then evaporated to provide a residue which is triturated with hexane to provide a yellow solid product. Two crops of product are obtained providing a total yield of 3.088 kilograms of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, m.p. 84° to 88° C., yield 82 percent.
Quantity
32.75 mol
Type
reactant
Reaction Step One
Quantity
8.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.399 kg
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two
Quantity
8.76 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]([F:22])([F:21])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[CH:11][CH:10]=1.[C:23](OC(=O)C)(=[O:25])[CH3:24].Cl>ClCCl>[CH3:24][C:23]([C:11]1[CH:10]=[C:9]([O:8][CH2:7][C:6]([F:21])([F:22])[F:5])[CH:14]=[CH:13][C:12]=1[O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[O:25] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
32.75 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
8.8 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=CC=C(C=C1)OCC(F)(F)F)(F)F
Name
Quantity
1.399 kg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.3 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8.76 kg
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring the mixture for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained at 5° to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
Ice is added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers are extracted several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layers are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
is triturated with hexane
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid product
CUSTOM
Type
CUSTOM
Details
Two crops of product are obtained

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.